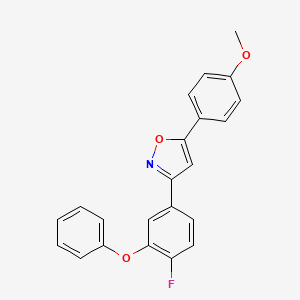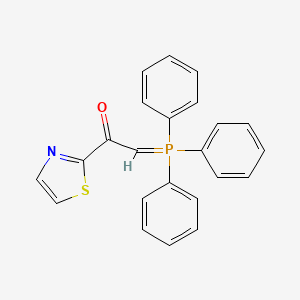![molecular formula C8H4N2O4 B15211718 1H,1'H-[3,3'-Bipyrrole]-2,2',5,5'-tetraone CAS No. 877220-92-3](/img/structure/B15211718.png)
1H,1'H-[3,3'-Bipyrrole]-2,2',5,5'-tetraone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H,1’H-[3,3’-Bipyrrole]-2,2’,5,5’-tetraone is a heterocyclic compound featuring two pyrrole rings connected through a bipyrrole linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H,1’H-[3,3’-Bipyrrole]-2,2’,5,5’-tetraone typically involves the condensation of pyrrole derivatives under specific conditions. One common method includes the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with amines in the presence of a catalyst like iron (III) chloride . Another approach involves the cyclization of diols and amines using a manganese complex as a catalyst .
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as the use of continuous flow reactors to ensure consistent quality and yield. The choice of catalysts and solvents is optimized to minimize environmental impact and production costs.
化学反応の分析
Types of Reactions: 1H,1’H-[3,3’-Bipyrrole]-2,2’,5,5’-tetraone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where halogens or other substituents replace hydrogen atoms on the pyrrole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted bipyrrole derivatives, which can be further functionalized for specific applications.
科学的研究の応用
1H,1’H-[3,3’-Bipyrrole]-2,2’,5,5’-tetraone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
作用機序
The mechanism of action of 1H,1’H-[3,3’-Bipyrrole]-2,2’,5,5’-tetraone involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the bipyrrole derivative .
類似化合物との比較
- 1H,1’H-2,2’-Bipyrrole
- 1,4-Dihydropyrrolo[3,2-b]pyrrole
- Indole
- 1,4-Dihydroimidazo[4,5-d]imidazole
- 3H,3’H-4,4’-Biimidazole
- Benzimidazole
Uniqueness: 1H,1’H-[3,3’-Bipyrrole]-2,2’,5,5’-tetraone stands out due to its unique bipyrrole structure, which imparts distinct electronic and chemical properties. This uniqueness makes it a valuable compound for developing new materials and exploring novel biological activities .
特性
CAS番号 |
877220-92-3 |
|---|---|
分子式 |
C8H4N2O4 |
分子量 |
192.13 g/mol |
IUPAC名 |
3-(2,5-dioxopyrrol-3-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C8H4N2O4/c11-5-1-3(7(13)9-5)4-2-6(12)10-8(4)14/h1-2H,(H,9,11,13)(H,10,12,14) |
InChIキー |
CDCMCFWSNRFWAL-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=O)NC1=O)C2=CC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


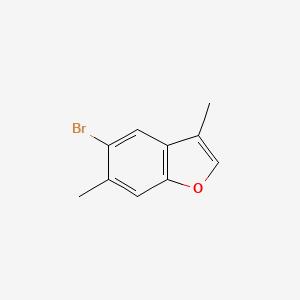
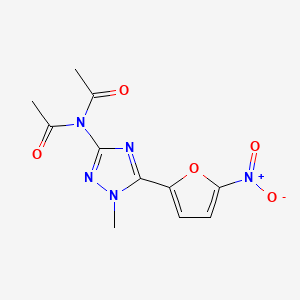
![1-(2-Methyl-3a,4,5,8,9,9a-hexahydrocycloocta[b]furan-3-yl)ethanone](/img/structure/B15211641.png)
![2-[5-(Hydroxymethyl)furan-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B15211643.png)
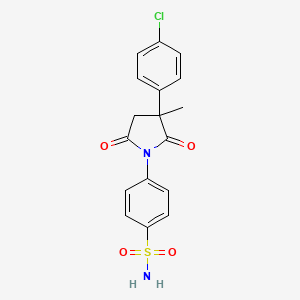


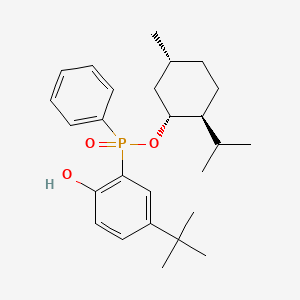
![2-[4-(4-Methylbenzene-1-sulfonyl)-1,3-oxazol-5-yl]benzoic acid](/img/structure/B15211668.png)
![1H-Indole-3-carboxaldehyde, 1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B15211674.png)
![1-[4-Iodo-2-methyl-5-(2-nitrophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B15211684.png)
![3H-Pyrazol-3-one, 2-[3-(difluoromethoxy)phenyl]-2,4-dihydro-5-methyl-](/img/structure/B15211693.png)
